Chemical structure and properties of (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid
Chemical structure and properties of (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid
An In-Depth Technical Guide to (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid: A Versatile Heterocyclic Building Block
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic boronic acids are indispensable tools for the construction of complex molecular architectures. Their utility, primarily showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, allows for the efficient formation of carbon-carbon bonds.[1][2] Among these valuable reagents, (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid emerges as a particularly significant building block. Its unique trifunctional nature—a pyridine core, a fluorine substituent, and a boronic acid moiety—offers a strategic combination of electronic properties and reactive handles for drug discovery and the synthesis of novel functional materials.
This guide provides a comprehensive technical overview of (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid, intended for researchers, chemists, and drug development professionals. We will delve into its structural nuances, physicochemical properties, synthetic considerations, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.
Chemical Structure and Physicochemical Properties
The chemical identity of (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid is defined by a pyridine ring substituted with a boronic acid group at the 3-position, a fluorine atom at the 4-position, and a hydroxyl group at the 6-position.
Tautomerism: The Hydroxypyridine-Pyridone Equilibrium
A critical structural feature of this molecule is the existence of keto-enol tautomerism. The 6-hydroxypyridine form can exist in equilibrium with its 4-fluoro-6-oxo-1,6-dihydropyridin-3-yl)boronic acid (pyridone) tautomer. In solution and in the solid state, this equilibrium often heavily favors the pyridone form, which has significant implications for its reactivity, hydrogen bonding capability, and solubility. The IUPAC name for the closely related, non-fluorinated analog is often presented as (6-oxo-1H-pyridin-3-yl)boronic acid, highlighting the prevalence of the pyridone form.[3]
Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.
Electronic Effects
The substituents on the pyridine ring impart distinct electronic characteristics:
-
Boronic Acid Group (-B(OH)₂): An electron-withdrawing group with an empty p-orbital on the boron atom, making it a Lewis acid.[4] This feature is fundamental to its role in transmetalation.
-
Fluorine Atom (-F): A strongly electronegative, electron-withdrawing group that modulates the pKa and reactivity of the pyridine ring.
-
Hydroxyl/Pyridone Group (-OH/=O): In the hydroxy form, it acts as an electron-donating group through resonance. In the dominant pyridone form, the carbonyl group is electron-withdrawing. This tautomeric duality influences the molecule's behavior in different chemical environments.
Physicochemical Data Summary
The following table summarizes the key computed and reported properties for (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid and its non-fluorinated analog for comparison.
| Property | (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid | 6-Hydroxypyridin-3-ylboronic acid[3][5] |
| CAS Number | 1802241-93-6 | 903899-13-8 |
| Molecular Formula | C₅H₅BFNO₃ | C₅H₆BNO₃ |
| Molecular Weight | 156.91 g/mol | 138.92 g/mol |
| Physical State | Solid (Typical) | Solid |
| Purity | >95% (Typical commercial grade) | >95-98% |
| Solubility | Soluble in DMF, DMSO | Soluble in DMF, DMSO[6] |
| Storage | Store under inert atmosphere, refrigerated (-20°C) | Store in freezer, under -20°C |
Safety and Handling
While a specific Safety Data Sheet (SDS) for (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid is not widely available, data from analogous pyridine boronic acids provide a strong basis for safe handling protocols.
| Hazard Category | GHS Classification & Precautionary Statements | Safe Handling Protocol |
| Skin Contact | H315: Causes skin irritation.[7][8] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[8] |
| Eye Contact | H319: Causes serious eye irritation.[7][8] | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
| Inhalation | H335: May cause respiratory irritation.[7][8] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[7][8] |
| General Handling | N/A | P264: Wash hands and exposed skin thoroughly after handling.[7] Handle in a chemical fume hood. Avoid dust formation. Keep away from incompatible materials such as strong oxidizing agents. |
| Storage | N/A | Store refrigerated in a dry, well-ventilated place under an inert atmosphere.[8] Keep container tightly closed. |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction, a robust method for forming C(sp²)-C(sp²) bonds.[2][9]
Catalytic Cycle
The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Expertise & Causality:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl or vinyl halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order is typically I > Br > OTf >> Cl.[2]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from boron to palladium. It requires activation of the boronic acid with a base.[1] The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species [-B(OH)₃]⁻, which facilitates the transfer of the pyridyl group to the electrophilic Pd(II) center.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[9]
-
Field-Proven Experimental Protocol
This protocol is a generalized, self-validating system for a typical Suzuki-Miyaura coupling.
Objective: To couple (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid with a generic aryl bromide.
Materials:
-
(4-Fluoro-6-hydroxypyridin-3-yl)boronic acid (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Workflow:
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Causality: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions. K₂CO₃ is a common, effective base for activating the boronic acid.[10]
-
-
Establish Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) gas three times.
-
Causality: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. An inert atmosphere is critical for catalytic activity.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane:water) via cannula or syringe.
-
Causality: Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Solvents must be degassed (e.g., by sparging with nitrogen) to remove dissolved oxygen.[10]
-
-
Reaction: Heat the mixture in an oil bath to 80-100 °C with vigorous stirring for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired biaryl product.
Applications in Medicinal Chemistry
The 6-hydroxypyridin-3-yl motif is a valuable scaffold in drug discovery. Its incorporation via (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid allows for the synthesis of targeted therapeutic agents. Boron-containing compounds themselves have gained immense traction as drugs since the approval of Velcade.[11]
-
Enzyme Inhibitors: The boronic acid functional group can act as a transition-state analog, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[12]
-
Hepatitis C Virus (HCV) Inhibitors: The non-fluorinated analog, 6-Hydroxypyridin-3-ylboronic acid, has been used to synthesize non-nucleoside inhibitors of the HCV NS5B RNA-dependent RNA polymerase, a key enzyme for viral replication.[6]
-
mTOR Inhibitors: This same building block was instrumental in the synthesis of potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase involved in cell growth and proliferation, with applications in oncology.[6]
The introduction of a fluorine atom in the 4-position can further enhance the pharmacological profile of a drug candidate by improving metabolic stability, increasing binding affinity, and altering bioavailability.
Conclusion
(4-Fluoro-6-hydroxypyridin-3-yl)boronic acid is a sophisticated and highly versatile chemical building block. Its structural features, particularly its tautomeric nature and the electronic influence of its substituents, make it a powerful reagent for constructing complex heterocyclic compounds. A thorough understanding of its properties, handling requirements, and reactivity in the Suzuki-Miyaura coupling—grounded in the causality of each experimental step—is essential for leveraging its full potential. For researchers in drug discovery and materials science, this compound offers a reliable and strategic pathway to novel molecules with tailored biological and physical properties.
References
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. [Link]
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Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2561. [Link]
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Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]
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Reddit r/Chempros. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Link]
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Schmidt, F. (2020, August 11). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. [Link]
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Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Organic Syntheses, 81, 89. [Link]
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PubChem. 3-Hydroxypyridine-4-boronic acid. [Link]
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Liu, Y. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
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